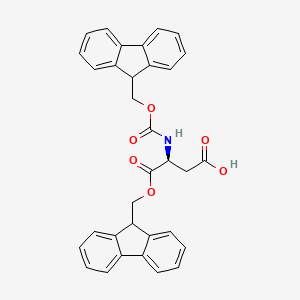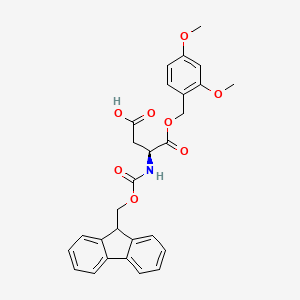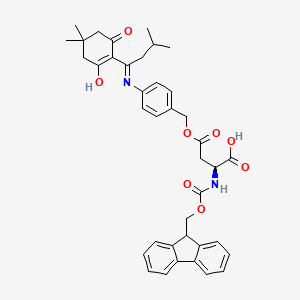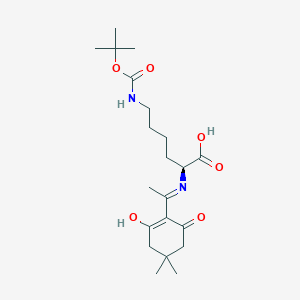
Dde-L-lys(boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dde-L-lys(boc)-OH is a compound used in peptide synthesis, particularly in the protection of amino groups. The compound consists of a lysine residue with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the alpha-amino group and a Boc (tert-butoxycarbonyl) protecting group on the epsilon-amino group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-lys(boc)-OH typically involves the protection of the lysine residue. The process begins with the protection of the epsilon-amino group of lysine using the Boc protecting group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The alpha-amino group is then protected using the Dde group, which is introduced by reacting the Boc-protected lysine with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Types of Reactions:
Deprotection Reactions: this compound undergoes selective deprotection reactions. The Dde group can be removed using hydrazine or hydroxylamine, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The deprotected amino groups can undergo substitution reactions with various electrophiles to introduce new functional groups.
Common Reagents and Conditions:
Hydrazine or Hydroxylamine: Used for the removal of the Dde group.
Trifluoroacetic Acid: Used for the removal of the Boc group.
Electrophiles: Used for substitution reactions after deprotection.
Major Products Formed:
Deprotected Lysine Derivatives: Formed after the removal of the Dde and Boc groups.
Functionalized Peptides: Formed after substitution reactions with electrophiles.
科学的研究の応用
Dde-L-lys(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides with multiple functional groups.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the conjugation of peptides to other biomolecules for various applications, including imaging and diagnostics.
Protein Engineering: Used in the modification of proteins to study their structure and function.
作用機序
The mechanism of action of Dde-L-lys(boc)-OH involves the selective protection and deprotection of amino groups. The Dde group provides temporary protection to the alpha-amino group, allowing for selective functionalization of the epsilon-amino group. The Boc group provides protection to the epsilon-amino group, preventing unwanted reactions during peptide synthesis. The selective removal of these protecting groups allows for the stepwise synthesis of complex peptides.
類似化合物との比較
Fmoc-L-lys(boc)-OH: Similar to Dde-L-lys(boc)-OH but uses the Fmoc (fluorenylmethyloxycarbonyl) group for alpha-amino protection.
Cbz-L-lys(boc)-OH: Uses the Cbz (carbobenzyloxy) group for alpha-amino protection.
Uniqueness of this compound:
Selective Deprotection: The Dde group allows for selective deprotection under mild conditions, which is advantageous in the synthesis of sensitive peptides.
Versatility: The dual protection of both amino groups allows for greater flexibility in peptide synthesis and functionalization.
特性
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
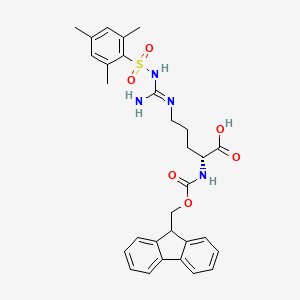
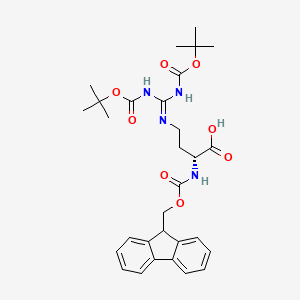
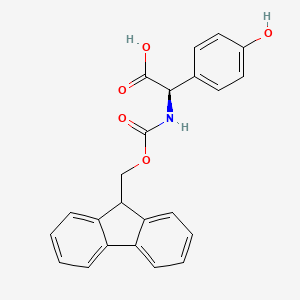
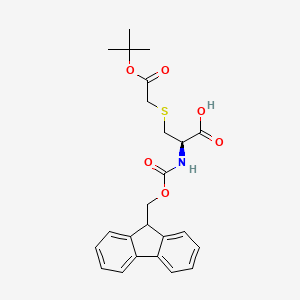
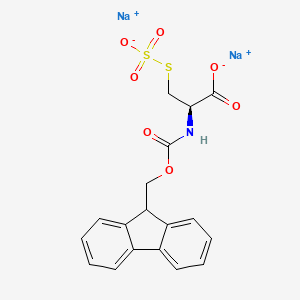

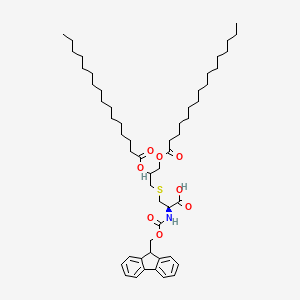
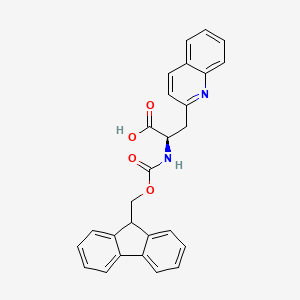
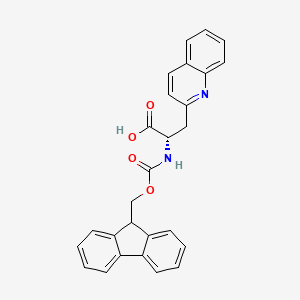
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
